molecular formula C11H15NO2 B14907578 Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate

Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate

Cat. No.: B14907578
M. Wt: 193.24 g/mol
InChI Key: NPSPMUQGRBDVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate is an organic compound with a complex structure that includes an ester functional group and an aminomethyl substituent on a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate typically involves the esterification of 2-(4-(aminomethyl)-3-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active aminomethyl-methylphenyl moiety.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(aminomethyl)phenyl)acetate: Lacks the methyl group on the phenyl ring.

    Ethyl 2-(4-(aminomethyl)-3-methylphenyl)acetate: Has an ethyl ester instead of a methyl ester.

    Methyl 2-(4-(aminomethyl)-3-ethylphenyl)acetate: Contains an ethyl group on the phenyl ring instead of a methyl group.

Uniqueness

Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate is unique due to the specific positioning of the aminomethyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)-3-methylphenyl]acetate

InChI

InChI=1S/C11H15NO2/c1-8-5-9(6-11(13)14-2)3-4-10(8)7-12/h3-5H,6-7,12H2,1-2H3

InChI Key

NPSPMUQGRBDVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.